molecular formula C19H27NO5 B4001264 4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid

4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid

Cat. No.: B4001264
M. Wt: 349.4 g/mol
InChI Key: YOPJCJGZXICHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring substituted with a 4-methyl group and a 2-(2-prop-2-enylphenoxy)ethyl group, combined with oxalic acid.

Mechanism of Action

As mentioned in the description, Allyphenyline Oxalate is a potent α2C-adrenoceptor/serotonin 5-HT1A receptor agonist and α2A-adrenoceptor antagonist . It exhibits anxiolytic effect and antidepressant activity . Allyphenyline Oxalate also attenuates opioid and alcohol withdrawal symptoms including hyperlocomotion and anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and the phenoxyethyl group. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The phenoxyethyl group is introduced via an etherification reaction using 2-(2-prop-2-enylphenoxy)ethanol and a suitable base. The final step involves the combination of the piperidine derivative with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-[4-(2-prop-2-enylphenoxy)butyl]piperidine
  • 2-(4-methyl-2-prop-2-enylphenoxy)acetic acid

Uniqueness

4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the oxalic acid moiety. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

4-methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.C2H2O4/c1-3-6-16-7-4-5-8-17(16)19-14-13-18-11-9-15(2)10-12-18;3-1(4)2(5)6/h3-5,7-8,15H,1,6,9-14H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPJCJGZXICHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC=CC=C2CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid
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4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid
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4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid
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4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid
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4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-[2-(2-prop-2-enylphenoxy)ethyl]piperidine;oxalic acid

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